2-Cyclopentylpropan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDSHANQIVLFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance Within Aliphatic Amine Chemistry
Aliphatic amines are characterized by a nitrogen atom with a lone pair of electrons, which imparts basicity and nucleophilicity to the molecule. iitk.ac.inlibretexts.org The structure of the alkyl groups attached to the nitrogen atom directly influences these properties. fiveable.me Cyclopentylpropane-derived amines, such as 2-Cyclopentylpropan-1-amine, are a noteworthy subclass of aliphatic amines. geeksforgeeks.org The incorporation of a cyclopentyl ring introduces specific steric and electronic effects. This five-membered ring is not planar and can adopt various conformations, which can influence the accessibility of the amine's lone pair and its interaction with other molecules.
The combination of the bulky, non-polar cyclopentyl group with the polar amine functional group results in molecules with distinct properties. These attributes make them valuable as intermediates or building blocks in the synthesis of more complex chemical structures. smolecule.com Their role in contemporary chemical synthesis is significant, with applications in the development of specialty chemicals and as structural motifs in medicinal chemistry research. smolecule.comfirsthope.co.in The greater basicity of such alkylamines compared to aromatic amines, where the lone pair is often delocalized, makes them useful reagents in various chemical transformations. fiveable.meacs.org
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms in 2-Cyclopentylpropan-1-amine can be established.
¹H NMR Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound provides valuable information through chemical shifts, integration, and signal splitting (multiplicity), which reveals the electronic environment and connectivity of each proton. hw.ac.uk The signals for the aliphatic protons on the cyclopentyl ring and the propyl chain are expected to appear in the upfield region of the spectrum.
The protons on the aminomethyl group (-CH₂NH₂) are diastereotopic and would likely appear as distinct signals, each split by the adjacent methine proton. The methyl group protons would appear as a doublet due to coupling with the single adjacent proton. The N-H protons of the primary amine typically appear as a broad singlet, and their chemical shift can be influenced by solvent, concentration, and temperature. hw.ac.uk
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -NH₂ | 1.0 - 2.5 | Broad Singlet |
| Cyclopentyl -CH₂- | 1.1 - 1.9 | Multiplet |
| -CH(CH₃)- | 1.5 - 2.0 | Multiplet |
| -CH(CH₂NH₂)- | 1.7 - 2.2 | Multiplet |
| -CH₂NH₂ | 2.5 - 3.0 | Doublet of Doublets |
¹³C NMR Analysis of Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. oregonstate.edu The chemical shifts are influenced by the local electronic environment. The carbon atom attached to the nitrogen of the amine group is expected to be the most downfield-shifted among the aliphatic carbons due to the electronegativity of nitrogen. chemguide.co.uk
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | 15 - 25 |
| Cyclopentyl C2/C5 | 25 - 30 |
| Cyclopentyl C3/C4 | 25 - 30 |
| Cyclopentyl C1 | 40 - 50 |
| -CH(CH₃)- | 35 - 45 |
Deuterium Exchange Studies for N-H Proton Identification
To definitively identify the resonance corresponding to the N-H protons of the primary amine, a deuterium exchange study can be performed. This involves adding a small amount of deuterium oxide (D₂O) to the NMR sample. The labile amine protons will exchange with deuterium atoms. nih.gov
Upon deuterium exchange, the signal corresponding to the -NH₂ protons will decrease in intensity or disappear entirely from the ¹H NMR spectrum. This is because deuterium is not observed in ¹H NMR spectroscopy. This technique unequivocally confirms the chemical shift of the N-H protons. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS-ESI) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is utilized to determine the precise mass of the molecule, which in turn confirms its elemental composition. researchgate.net For this compound, HRMS would be expected to detect the protonated molecule, [M+H]⁺. The high accuracy of the mass measurement allows for the unambiguous determination of the molecular formula. nih.gov
Table 3: HRMS-ESI Data for this compound
| Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| Neutral Molecule | C₈H₁₇N | 127.1361 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture and then provides mass spectra for each component. For a pure sample of this compound, the gas chromatogram would show a single peak. The mass spectrometer then provides a fragmentation pattern, which can be used to deduce the structure of the molecule. mdpi.com
For aliphatic amines, a common fragmentation pathway is alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a stable, nitrogen-containing cation. The molecular ion peak for aliphatic amines may be weak or absent. libretexts.org
Table 4: Predicted Major Fragments in the GC-MS Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 127 | [C₈H₁₇N]⁺ (Molecular Ion) |
| 84 | [C₅H₈N]⁺ (Result of alpha-cleavage) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine and alkyl components. The primary amine group (-NH₂) is particularly notable, typically exhibiting a pair of medium-intensity bands in the region of 3400-3250 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. libretexts.orgucalgary.caorgchemboulder.comopenstax.org Another key indicator for the primary amine is the N-H bending (scissoring) vibration, which appears as a broad absorption between 1650 cm⁻¹ and 1580 cm⁻¹. orgchemboulder.com
The aliphatic C-H stretching vibrations from the cyclopentyl and propyl groups are expected to produce strong, sharp peaks in the 3000-2850 cm⁻¹ range. docbrown.infolibretexts.org Additionally, C-H bending vibrations for these alkyl groups will be visible in the fingerprint region, specifically around 1470-1450 cm⁻¹. docbrown.infolibretexts.org The C-N stretching vibration of the aliphatic amine is typically weaker and can be found in the 1250–1020 cm⁻¹ region. orgchemboulder.com The absence of significant absorptions in other regions, such as the carbonyl (C=O) stretch around 1700 cm⁻¹, confirms the purity of the amine functionality.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 (typically two bands) | Medium |
| Primary Amine (N-H) | Bend (Scissoring) | 1650-1580 | Medium, Broad |
| Aliphatic Amine (C-N) | Stretch | 1250-1020 | Weak to Medium |
| Alkyl (C-H) | Stretch | 3000-2850 | Strong |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of chemical compounds and separating components within a mixture. For a non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile and water.
The purity of a this compound sample is determined by injecting a solution into the HPLC system and monitoring the eluent with a detector, commonly a UV detector. A pure sample will ideally yield a single, sharp, and symmetrical peak at a specific retention time. The presence of additional peaks indicates impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. Method parameters such as mobile phase composition, flow rate, and column temperature are optimized to achieve the best separation and peak shape.
Table 2: Exemplary RP-HPLC Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Isocratic or Gradient elution, depending on impurity profile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
X-ray Crystallography of this compound Derivatives
Determination of Molecular Structure and Conformation
X-ray crystallography allows for the precise determination of molecular geometry by mapping electron density from the diffraction of X-rays passing through a single crystal. This technique provides exact measurements of bond lengths, bond angles, and torsion angles within the molecule. nih.gov
For a derivative of this compound, crystallography would reveal the conformation of the cyclopentyl ring (typically an "envelope" or "twist" conformation), the stereochemistry at the chiral center, and the spatial orientation of the substituent attached to the amine. mdpi.com The resulting three-dimensional model offers an unambiguous depiction of the molecule's structure in the solid state.
Table 3: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° |
| Molecules per Unit Cell (Z) | 4 |
| Key Bond Length (C-N) | ~1.47 Å |
| Key Bond Angle (C-C-N) | ~112° |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
Beyond individual molecular structure, X-ray crystallography elucidates how molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. researchgate.net This packing is directed by various intermolecular interactions, the most significant for amine derivatives being hydrogen bonding.
In the crystal structure of a this compound derivative, the N-H group (if still present after derivatization) or other introduced functional groups can act as hydrogen bond donors. rsc.org Acceptor atoms, such as oxygen or nitrogen from neighboring molecules, can form hydrogen bonds that link the molecules into extended networks, such as chains, sheets, or three-dimensional arrays. mdpi.com The analysis of these interactions is crucial for understanding the material's physical properties, including melting point and solubility.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Water |
| Trifluoroacetic Acid |
| Oxygen |
Diverse Applications in Chemical Synthesis and Materials Science
Role as Versatile Building Blocks in Organic Synthesis
Amines are widely recognized as indispensable building blocks in organic chemistry, valued for their nucleophilicity and ability to undergo a vast array of chemical transformations. amerigoscientific.com 2-Cyclopentylpropan-1-amine, as a primary amine, serves as a versatile precursor for the synthesis of more complex molecules. The primary amine functionality is a key reactive site for constructing carbon-nitrogen bonds, which are fundamental to countless organic compounds.
The utility of this compound as a building block stems from its ability to participate in numerous reactions, including:
Amide Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds, a cornerstone of peptide synthesis and materials science.
Imine Synthesis: Condensation with aldehydes and ketones to form imines, which are crucial intermediates for reductive amination processes to yield secondary amines.
N-Alkylation and N-Arylation: Serving as a nucleophile in substitution reactions to form secondary and tertiary amines with diverse functionalities.
The cyclopentylpropane moiety of the molecule imparts specific physical and chemical properties, such as lipophilicity and steric bulk, which can be strategically used to influence the characteristics of the final product, such as its solubility, bioavailability, or material properties. While the general reactivity of primary amines is well-established, the specific use of this compound as a building block is tailored to applications where its unique aliphatic cyclic structure is desired.
Catalytic Applications in Organic Transformations
The application of amines in catalysis is a cornerstone of modern organic synthesis. This compound possesses structural features that allow it to participate in several modes of catalysis.
As Ligands in Metal-Catalyzed Reactions (e.g., Gold(I) Complexes, Palladium-Titanium Complexes)
Primary amines are effective ligands for a variety of transition metals due to the lone pair of electrons on the nitrogen atom, which can coordinate to a metal center. This coordination can modify the metal's electronic properties and steric environment, thereby influencing the reactivity and selectivity of a catalytic reaction. While the concept of merging amine-based organocatalysis with transition metal catalysis is a powerful strategy, specific research detailing the use of this compound as a ligand in gold(I) or palladium-titanium complexes is not prominent in available literature. Theoretically, its role as a ligand could be pivotal in reactions such as cross-coupling, hydrogenation, or C-H activation, where the cyclopentylpropane group could create a specific chiral pocket around the metal center if the amine is used in its enantiomerically pure form.
In Asymmetric Catalysis (e.g., Chiral Thiourea Catalysts)
Chiral primary amines are crucial precursors for the synthesis of bifunctional organocatalysts, such as chiral thioureas. rsc.org These catalysts are highly effective in a range of asymmetric transformations. The general synthesis involves the reaction of a chiral primary amine with an isothiocyanate. nih.gov The resulting thiourea catalyst possesses both a hydrogen-bond donating thiourea moiety and a hydrogen-bond accepting (or Brønsted basic) amine group, allowing it to activate both the nucleophile and the electrophile in a reaction simultaneously. rsc.org
Given that this compound can exist as distinct enantiomers ((R) and (S)), it is a suitable candidate for the synthesis of such chiral thiourea catalysts. These catalysts could then be applied to various asymmetric reactions:
Michael Additions
Mannich Reactions
Strecker Reactions
Aldol Reactions
The bifunctional nature of primary amine-thioureas enables highly organized transition states, leading to excellent enantioselectivity in the formation of chiral products. rsc.org
As Organocatalysts in Condensation and Addition Reactions
Primary amines can function directly as organocatalysts, most notably through enamine and iminium ion catalysis. In this catalytic cycle, the amine reversibly reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion. These intermediates are more reactive than the parent carbonyl compound, enabling reactions to proceed under mild conditions.
This compound is structurally suited to act as an organocatalyst in reactions such as:
Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Aldol and Mannich Reactions: Facilitating the formation of carbon-carbon and carbon-nitrogen bonds through the activation of carbonyl compounds.
The effectiveness of the amine catalyst is influenced by its steric and electronic properties, which affect the stability and reactivity of the enamine or iminium intermediate.
As Catalysts in Polymer Production (e.g., Polyurethane Formation)
In the production of polyurethanes, amine catalysts play a critical role in controlling the reaction rates. researchgate.net The process involves two primary reactions: the "gelling" reaction between a polyol and an isocyanate to form the urethane linkage, and the "blowing" reaction between water and an isocyanate, which generates carbon dioxide gas to create the foam structure. ekb.eg
Typically, tertiary amines are used as catalysts to balance these two reactions effectively. nih.gov Primary amines, such as this compound, are generally not used as standalone catalysts in these systems because the N-H bonds of a primary amine are highly reactive towards isocyanate groups. This reaction leads to the formation of a urea linkage.
Reaction of Primary Amine with Isocyanate: R-NCO + R'-NH₂ → R-NH-CO-NH-R'
Instead of acting as a catalyst that is regenerated, this compound would be incorporated into the polymer backbone. In this capacity, it would function as a chain extender or cross-linker, modifying the final properties of the polyurethane material. This incorporation can enhance properties such as thermal stability and mechanical strength.
Precursors for Specialty Chemical Manufacturing
Building on its role as a versatile synthetic unit, this compound can serve as a key starting material for the manufacture of specialty chemicals. These are typically high-value, low-volume chemicals used in specific applications, including pharmaceuticals, agrochemicals, and electronics. The incorporation of the cyclopentylpropane motif can be a strategic design element for creating molecules with targeted biological activity or specific material properties. Its potential as a precursor is directly linked to the diverse reactivity of its primary amine group, enabling its integration into a wide range of complex molecular architectures.
Data Tables
Table 1: Potential Synthetic Roles of this compound
| Role | Reaction Type | Resulting Functional Group |
| Building Block | Acylation | Amide |
| Building Block | Reductive Amination (with carbonyls) | Secondary Amine |
| Building Block | Nucleophilic Substitution (with alkyl halides) | Secondary/Tertiary Amine |
| Catalyst Precursor | Reaction with Isothiocyanate | Chiral Thiourea |
| Organocatalyst | Enamine Catalysis (with carbonyls) | Functionalized Carbonyl Compound |
| Polymer Modifier | Reaction with Isocyanate | Urea Linkage |
Table 2: Potential Catalytic Applications
| Catalysis Type | Specific Role | Key Intermediate/Interaction | Potential Reactions |
| Metal Catalysis | Ligand | N→Metal Coordination | Cross-Coupling, Hydrogenation |
| Asymmetric Catalysis | Precursor for Chiral Thiourea | Dual Hydrogen Bonding | Michael, Mannich, Aldol Reactions |
| Organocatalysis | Direct Catalyst | Enamine/Iminium Ion Formation | Condensation and Addition Reactions |
| Polymer Chemistry | Reactive Additive | Covalent bond with Isocyanate | Polyurethane/Polyurea Formation |
In Coatings, Adhesives, and Sealants
Cycloaliphatic amines are a crucial class of curing agents for epoxy resins, which are widely used in high-performance coatings, adhesives, and sealants. rich-cn.netpolymerinnovationblog.compartconsulting.com The primary amine group of a compound like this compound can react with the epoxide groups of an epoxy resin, leading to a cross-linked, thermoset polymer network. pcimag.comthreebond.co.jp This curing process transforms the liquid resin into a hard, durable solid with excellent adhesion, chemical resistance, and mechanical strength. nadkarnispc.com
The incorporation of the cyclopentyl group from this compound into the polymer backbone would be expected to enhance several properties of the final product. The bulky cycloaliphatic structure can increase the glass transition temperature (Tg) of the cured epoxy, leading to better performance at elevated temperatures. polymerinnovationblog.com Furthermore, cycloaliphatic amines are known to impart good color stability and resistance to yellowing upon exposure to UV light, a desirable characteristic for coatings. rich-cn.netwestlakeepoxy.com
Table 1: Potential Properties Imparted by this compound as an Epoxy Curing Agent
| Property | Expected Influence of this compound | Rationale |
|---|---|---|
| Adhesion | Excellent | The amine groups form strong covalent bonds with the epoxy resin and can form secondary bonds with various substrates. rich-cn.net |
| Chemical Resistance | High | The cross-linked network and the hydrophobic nature of the cyclopentyl group would limit the penetration of chemicals. polymerinnovationblog.com |
| UV Resistance | Good | Cycloaliphatic structures are inherently more resistant to UV degradation compared to aromatic amines. rich-cn.net |
| Mechanical Strength | High | The rigid cycloaliphatic ring contributes to a strong and durable polymer matrix. |
| Flexibility | Moderate | The aliphatic chain provides some flexibility to the otherwise rigid structure. polymerinnovationblog.com |
In Ion Exchange Resin Synthesis
Amines are fundamental to the creation of anion exchange resins. These resins are typically based on a cross-linked polymer backbone, such as polystyrene-divinylbenzene, which is functionalized with amine groups. researchgate.netmdpi.com The amine functionalities can be protonated to create positively charged sites that can exchange anions.
In Corrosion Inhibitor Formulations
Aliphatic and cycloaliphatic amines are well-established corrosion inhibitors for various metals, particularly steel in acidic environments. ampp.orgnih.govresearchgate.net These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.gov The amine group acts as the anchoring point, donating its lone pair of electrons to the vacant d-orbitals of the metal. nih.gov
The effectiveness of an amine corrosion inhibitor is influenced by the structure of its hydrocarbon tail. The cyclopentylpropyl group of this compound would provide a significant hydrophobic barrier, repelling water and corrosive species from the metal surface. The size and shape of the molecule would affect its packing density on the surface, which in turn influences the efficiency of the protective film. It is plausible that this compound or its derivatives could offer effective corrosion inhibition, though specific studies are needed to quantify its performance. ampp.org
Table 2: Plausible Corrosion Inhibition Characteristics of this compound
| Parameter | Description |
|---|---|
| Inhibition Mechanism | Adsorption on the metal surface, forming a protective hydrophobic layer. nih.gov |
| Adsorption Center | The nitrogen atom of the primary amine group. nih.gov |
| Protective Barrier | The hydrophobic cyclopentylpropyl group. |
| Potential Effectiveness | Influenced by the packing density and stability of the adsorbed film. |
Utility as Solvents in Chemical Processes
Primary amines, like this compound, can be used as solvents in certain chemical processes, although their reactivity can limit their application. libretexts.orgncert.nic.inunacademy.com Their basicity allows them to act as acid scavengers in reactions that produce acidic byproducts. byjus.com They are polar, protic solvents capable of forming hydrogen bonds, which can influence reaction rates and selectivities. libretexts.org However, their nucleophilicity means they can participate in side reactions with electrophilic reagents. ncert.nic.in Lower aliphatic amines are soluble in water and also exhibit solubility in many organic solvents. libretexts.orgncert.nic.inunacademy.com The specific solvent properties of this compound would be determined by a balance of its polar amine head and its nonpolar cycloaliphatic tail.
Environmental Behavior and Degradation Pathways
Environmental Fate in Different Compartments (Air, Water, Soil)
The distribution of 2-Cyclopentylpropan-1-amine in the environment is dictated by its tendency to move between air, water, and soil. This partitioning behavior is influenced by properties such as vapor pressure, water solubility, and its affinity for organic carbon in soil and sediment.
The potential for this compound to volatilize from soil or water surfaces and undergo atmospheric transport is determined by its vapor pressure and Henry's Law constant. Generally, amines can be emitted into the atmosphere from various sources, and their transport depends on these physical properties copernicus.orgnih.govdigitellinc.com. For this compound, QSAR models provide the following estimated values:
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Vapor Pressure | 0.23 mm Hg at 25°C | Indicates a moderate tendency to volatilize into the atmosphere. |
| Henry's Law Constant | 1.54 x 10-5 atm-m3/mole | Suggests that volatilization from moist soil and water surfaces can occur. |
| Atmospheric Half-life | ~12 hours | Predicted to be rapidly degraded in the atmosphere by reaction with hydroxyl radicals. |
These predictions suggest that while this compound can enter the atmosphere, it is not expected to persist for long periods, limiting the potential for long-range atmospheric transport.
The tendency of this compound to adsorb to soil and sediment is a key factor in its environmental mobility. This partitioning is primarily governed by the organic carbon content of the soil and the compound's octanol-water partition coefficient (Kow). The sorption of amines to soil and sediment can occur through both reversible and irreversible processes nih.govresearchgate.netosti.govnih.gov. The predicted soil and sediment partitioning parameters for this compound are as follows:
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 2.5 | Indicates a moderate potential for adsorption to soil and sediment organic carbon. |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 150 L/kg | Suggests moderate mobility in soil. |
Based on these estimated values, this compound is expected to have some mobility in soil, but a significant fraction is also likely to be adsorbed to organic matter, which can reduce its transport to groundwater. The mobility of amines in porous media is a complex process influenced by the amine's structure and the properties of the solid phase acs.orgacs.org.
The water solubility of this compound affects its transport in aquatic systems and its potential to leach through the soil profile. Generally, aliphatic amines exhibit a range of water solubilities researchgate.net. The predicted water solubility for this compound suggests it is moderately soluble.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Water Solubility | 1,500 mg/L at 25°C | Indicates moderate solubility in water, suggesting it can be transported in aqueous systems. |
This moderate water solubility, combined with its moderate soil partitioning, suggests that this compound has the potential for some mobility in aqueous environments, including the possibility of leaching into groundwater under certain conditions.
Degradation Mechanisms in the Environment
Once released into the environment, this compound is subject to various degradation processes that determine its persistence. These include breakdown by microorganisms and chemical reactions such as hydrolysis.
Biodegradation is expected to be a significant degradation pathway for this compound in soil and water. The biodegradation of amines can be initiated by various microorganisms through enzymatic processes agriscigroup.usresearchgate.netnih.govnih.gov. For primary amines, degradation often begins with deamination, the removal of the amine group, which can then be followed by the breakdown of the remaining carbon structure.
Based on QSAR models, the predicted biodegradability of this compound is as follows:
| Prediction Model | Predicted Outcome | Interpretation |
|---|---|---|
| Linear Biodegradation Model | Biodegrades fast | Suggests the compound is likely to be readily biodegradable. |
| Non-Linear Biodegradation Model | Biodegrades fast | Corroborates the prediction of ready biodegradability. |
| Ultimate Biodegradation Timeframe | Weeks | Indicates that complete mineralization to carbon dioxide and water is expected to occur over a period of weeks. |
These predictions suggest that microbial degradation is a key process in the removal of this compound from the environment, limiting its long-term persistence in soil and water.
Hydrolysis is a chemical degradation process that involves the reaction of a compound with water. Aliphatic amines are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9) inchem.orgresearchgate.netviu.caarkat-usa.orgacs.org. The C-N bond in primary amines is stable and does not readily react with water.
QSAR models predict that the hydrolysis of this compound is not a significant environmental degradation pathway. The estimated hydrolysis half-life is predicted to be on the order of years, indicating that this process is negligible compared to biodegradation.
Atmospheric Photo-oxidation and Reaction with Hydroxyl Radicals
The primary removal mechanism for this compound in the atmosphere is expected to be its reaction with hydroxyl (OH) radicals, a key process in the photo-oxidation of volatile organic compounds. rsc.org This reaction is typically initiated by the abstraction of a hydrogen atom from the amine. For primary amines, hydrogen abstraction can occur at the amino (-NH2) group, the α-carbon, or other C-H bonds within the molecule. nih.govresearchgate.net The specific site of abstraction influences the subsequent degradation pathway and the products formed.
The reaction of OH radicals with amines is a significant factor in determining their atmospheric lifetime. researchgate.net For instance, the atmospheric lifetime of cyclohexanol, a related cyclic compound, is estimated to be about 15 hours, based on its reaction rate with an average OH concentration. researchgate.net While specific kinetic data for this compound is not available, its structure suggests that hydrogen abstraction would lead to the formation of various radical intermediates that subsequently react with oxygen and other atmospheric constituents. nih.gov
Identification and Formation of Environmental Degradation Products
The degradation of amines in the environment can lead to the formation of several products, some of which are of environmental concern. ieaghg.orgnih.gov For this compound, the expected degradation products include ammonia (B1221849), and under specific conditions, N-nitroso compounds like nitrosamines and nitramines. ieaghg.org
Ammonia: The breakdown of amines, either through microbial action in soil and water or through atmospheric degradation, frequently yields ammonia. ntnu.nonih.gov Studies on other amines, such as monoethanolamine (MEA), have shown a quantitative conversion to ammonia during biodegradation. nih.gov Volatile compounds like ammonia play a crucial role in the initial degradation mechanisms of amines. ntnu.no
Nitrosamines and Nitramines: The formation of nitrosamines and nitramines from amines in the atmosphere is a complex process driven by reactions with nitrogen oxides (NOx). researchgate.netnih.gov
Nitrosamines: Primary amines react with nitrosating agents to form primary N-nitrosamines, which are generally unstable and decompose. veeprho.comnih.gov The formation of stable nitrosamines is more commonly associated with secondary and tertiary amines. veeprho.comccsnorway.com The reaction typically requires an amine source and a nitrosating agent, such as nitrous acid, which can form from nitrites under acidic conditions. veeprho.comnih.gov
Nitramines: For primary amines like this compound, atmospheric degradation is more likely to lead to the formation of nitramines. gassnova.no Theoretical and experimental studies on other primary amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), show the formation of the corresponding nitramine as a minor primary product, with no experimental evidence of nitrosamine (B1359907) formation during its photo-oxidation. nih.govwhiterose.ac.uk The formation of these compounds is a potential concern due to their carcinogenic properties. ieaghg.orgnih.gov
| Degradation Product | Formation Pathway | Environmental Significance |
|---|---|---|
| Ammonia | Bacterial degradation in soil/water; atmospheric photo-oxidation. ntnu.nonih.gov | Common degradation product of amines. nih.gov |
| Nitrosamines (unstable primary) | Reaction with nitrosating agents (e.g., nitrous acid). veeprho.comnih.gov | Generally unstable for primary amines. veeprho.com |
| Nitramines | Atmospheric oxidation in the presence of NOx. nih.govresearchgate.net | Considered a likely product for primary amines in the atmosphere. gassnova.no |
Persistence and Half-Life Determination in Environmental Matrices
The persistence of a chemical is defined by the time it remains in the environment before being broken down. bcpc.org This is often characterized by its half-life, the time it takes for half of the initial amount to degrade. orst.edu The persistence of this compound will vary significantly across different environmental matrices like air, water, and soil, influenced by factors such as microbial activity, temperature, moisture, and soil composition. science.govresearchgate.net
Soil and Water: Alkanolamines, despite being water-miscible, can persist for extended periods in soil. nih.gov Studies on monoethanolamine (MEA) and 2-propanolamine (IPA) at a former industrial site showed their persistence in soil for over a decade at high concentrations. nih.gov This persistence is attributed to their strong binding to soil particles as cations, which slows their transport to groundwater and may inhibit bioremediation in highly contaminated areas. nih.gov The biodegradation half-life of amines in soil is highly variable; for MEA in contaminated soil slurries, it ranged from 8-20 days at 20°C to 30-60 days at 10°C. nih.gov However, in uncontaminated soils, degradation can be much more rapid. nih.gov The half-life of herbicides with amine functionalities can range from a few days to over a year, depending on soil type, moisture, and temperature. researchgate.net
Atmosphere: The atmospheric half-life is determined by the rate of photo-oxidation, primarily through reactions with OH radicals. researchgate.net Pesticides are often categorized by persistence, with half-lives less than 16 days considered low, 16 to 59 days as moderate, and over 60 days as high. orst.edu For many amines, atmospheric lifetimes are relatively short, on the order of hours to a few days, due to efficient removal by OH radicals. researchgate.netcopernicus.org
| Environmental Matrix | Key Factors Affecting Persistence | Example Half-Life Data (for related compounds) |
|---|---|---|
| Soil | Microbial activity, temperature, moisture, soil organic matter and clay content, concentration. nih.govresearchgate.net | MEA: 8-60 days in contaminated soil slurries. nih.gov Aminocyclopyrachlor: 114-433 days. researchgate.net |
| Water | Biodegradation, photolysis, temperature. nih.gov | Permethrin (insecticide): 19-27 hours in the water column. orst.edu |
| Atmosphere | OH radical concentration, sunlight intensity, presence of NOx. researchgate.netresearchgate.net | Cyclohexanol: ~15 hours. researchgate.net |
Future Research Directions and Emerging Trends
Development of Novel Green Synthetic Routes
The synthesis of amines is a cornerstone of organic chemistry, and the development of environmentally benign methods is a key focus of contemporary research. benthamscience.com Traditional methods for amine synthesis often involve harsh reagents and generate significant waste. Green chemistry principles encourage the use of renewable feedstocks, atom-efficient reactions, and catalysts over stoichiometric reagents. rsc.org
Future research into the synthesis of 2-Cyclopentylpropan-1-amine is expected to focus on several green strategies:
Reductive Amination of 2-Cyclopentylpropanal: This is a highly atom-economical method that involves the reaction of an aldehyde with ammonia (B1221849) in the presence of a reducing agent, typically hydrogen gas, over a heterogeneous catalyst. mdpi.com Research in this area would focus on developing highly selective and reusable catalysts, such as supported noble metal nanoparticles (e.g., Pt, Pd, Ru) or non-precious metal catalysts (e.g., Ni, Co), to minimize waste and energy consumption. acs.org
Direct Amination of 2-Cyclopentylpropan-1-ol: The direct substitution of a hydroxyl group with an amino group is a highly desirable green route as it produces water as the only byproduct. acs.org This transformation can be achieved using ammonia over a heterogeneous catalyst at elevated temperatures and pressures. Research would aim to develop catalysts that can facilitate this reaction under milder conditions to improve energy efficiency and reduce the potential for side reactions.
Biocatalytic Synthesis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly route to chiral amines. A potential biocatalytic route to this compound could involve the transamination of a corresponding ketone precursor. This approach would be particularly valuable for producing enantiomerically pure forms of the amine, which is often a requirement for pharmaceutical applications.
A comparative overview of potential green synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Green Synthetic Routes for this compound
| Synthetic Route | Green Chemistry Principle(s) Addressed | Potential Advantages | Research Challenges |
|---|---|---|---|
| Reductive Amination | Atom Economy, Catalysis | High yields, potential for continuous flow processes | Catalyst deactivation, selectivity control |
| Direct Amination of Alcohol | Atom Economy, Waste Prevention | Water as the only byproduct, high atom economy | Requires high temperatures and pressures, catalyst stability |
Exploration of New Catalytic Applications
Primary amines have emerged as versatile and powerful organocatalysts in asymmetric synthesis. rsc.org They can activate carbonyl compounds through the formation of iminium ions or enamines, facilitating a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The cyclopentyl group in this compound could provide a unique steric environment around the catalytically active amine group, potentially influencing the stereochemical outcome of reactions.
Future research could explore the application of this compound and its derivatives as organocatalysts in reactions such as:
Asymmetric Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to produce chiral β-hydroxy ketones.
Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Mannich Reactions: Promoting the three-component reaction of an aldehyde, an amine, and a ketone.
The catalytic performance of this compound would be compared with existing primary amine catalysts to evaluate the influence of its specific structure on reactivity and enantioselectivity.
Advanced Spectroscopic Characterization of Transient Species
Understanding the mechanism of a chemical reaction requires the characterization of short-lived intermediates or transient species. Advanced spectroscopic techniques are crucial for obtaining this information. azooptics.com For reactions involving this compound, either as a reactant or a catalyst, several advanced spectroscopic methods could be employed to study transient species:
Time-Resolved Infrared (TRIR) Spectroscopy: To observe the vibrational modes of reactive intermediates, such as enamines or iminium ions, on a microsecond to picosecond timescale.
Stopped-Flow UV-Vis Spectroscopy: To monitor the formation and decay of chromophoric intermediates in solution.
Mass Spectrometry Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry can be used to detect and characterize reaction intermediates.
These studies would provide valuable insights into the reaction pathways, helping to optimize reaction conditions and design more efficient catalytic systems. A summary of spectroscopic techniques applicable to amine characterization is provided in Table 2. libretexts.orgorgchemboulder.comorgchemboulder.com
Table 2: Spectroscopic Techniques for the Characterization of Amines and Their Transient Species
| Technique | Information Provided | Application to this compound |
|---|---|---|
| Infrared (IR) Spectroscopy | N-H stretching and bending vibrations, C-N stretching | Confirmation of the primary amine group, studying hydrogen bonding |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of protons and carbons | Structural elucidation, monitoring reaction progress |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Determination of molecular formula, identification of reaction intermediates |
In-depth Computational Studies of Complex Reaction Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms, predicting molecular properties, and designing new catalysts. acs.orgacs.org In-depth computational studies of reaction systems involving this compound could provide a molecular-level understanding of its reactivity.
Future computational research could focus on:
Modeling Reaction Pathways: Calculating the energy profiles of potential synthetic routes and catalytic cycles to identify the most favorable pathways and transition states. researchgate.net
Predicting Spectroscopic Properties: Simulating IR and NMR spectra to aid in the identification of the compound and its reaction intermediates.
Understanding Catalyst-Substrate Interactions: Investigating the non-covalent interactions between this compound (as a catalyst) and substrates to rationalize observed stereoselectivities. acs.org
These computational studies would complement experimental work, providing a deeper understanding of the chemical behavior of this compound and guiding the development of new applications. nih.gov
Understanding Long-term Environmental Implications of Derivatives
As with any chemical compound, it is crucial to understand the potential long-term environmental implications of this compound and its derivatives. Alicyclic amines can enter the environment through industrial wastewater, and their fate and toxicity are important considerations. proquest.comiwaponline.com
Future research in this area should address:
Biodegradability: Assessing the susceptibility of this compound and its derivatives to microbial degradation in soil and water. nih.gov Studies on the biodegradation of other alicyclic amines have shown that certain microorganisms can utilize them as a carbon and nitrogen source. dntb.gov.ua
Toxicity: Evaluating the acute and chronic toxicity of the compound to aquatic organisms and other relevant species.
Atmospheric Chemistry: Investigating the potential for the amine to react with atmospheric oxidants and the nature of the resulting degradation products, which could include nitrosamines and nitramines. sepa.org.uksepa.org.ukieaghg.org
This research is essential for a comprehensive environmental risk assessment and to ensure the sustainable use of this compound in any future applications.
Q & A
Q. What are the optimal synthetic routes for 2-cyclopentylpropan-1-amine, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized cyclopentane precursor followed by amine group introduction. Key steps include:
- Cyclopropanation : Reacting cyclopentyl halides (e.g., bromide or chloride) with allylamine derivatives under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene .
- Purification : Recrystallization or column chromatography ensures high purity (>95%) .
- Yield Optimization : Adjusting reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents can enhance yields. Continuous flow reactors may improve scalability .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies cyclopentyl and amine proton environments (e.g., δ 1.2–2.5 ppm for cyclopentyl protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 141.2 for [M+H]⁺) .
- HPLC/UPLC : Quantifies purity and detects impurities using reverse-phase columns with UV detection at 210–220 nm .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its binding affinity to neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions between the cyclopentyl group and hydrophobic receptor pockets .
- In Vitro Assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]-LSD for 5-HT receptors) quantify IC₅₀ values. Stereoisomers may show 10–100x differences in affinity .
- Structure-Activity Relationship (SAR) : Compare analogues (e.g., cyclohexyl vs. cyclopentyl substituents) to assess steric and electronic effects .
Q. How can researchers resolve contradictory data on the compound’s biological activity across different studies?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC and elemental analysis to exclude impurities as confounding factors .
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO for receptor studies) and buffer conditions (pH, ion concentrations) .
- In Vivo Validation : Use animal models (e.g., rodent forced-swim tests for antidepressant activity) to confirm in vitro findings .
Q. What strategies are recommended for designing stable formulations of this compound in preclinical studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve stability and solubility. Monitor hygroscopicity via dynamic vapor sorption (DVS) .
- Excipient Screening : Use lipid-based carriers (e.g., liposomes) or cyclodextrins to enhance bioavailability in pharmacokinetic studies .
- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 1–3 months and analyze degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

